Bisphenol A diphosphate

Beschreibung

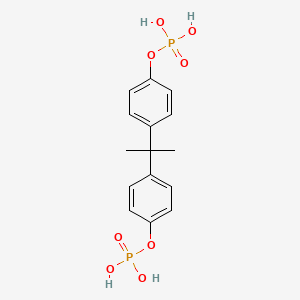

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

[4-[2-(4-phosphonooxyphenyl)propan-2-yl]phenyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O8P2/c1-15(2,11-3-7-13(8-4-11)22-24(16,17)18)12-5-9-14(10-6-12)23-25(19,20)21/h3-10H,1-2H3,(H2,16,17,18)(H2,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAUIXFSZFKWUCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)OP(=O)(O)O)C2=CC=C(C=C2)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O8P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Pellets or Large Crystals | |

| Record name | Phosphoric trichloride, reaction products with bisphenol A and phenol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

181028-79-5 | |

| Record name | Phosphoric trichloride, reaction products with bisphenol A and phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181028795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric trichloride, reaction products with bisphenol A and phenol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Synthetic Methodologies and Precursor Chemistry of Bisphenol a Diphosphate

Established Reaction Pathways for Bisphenol A Diphosphate (B83284) Synthesis

The industrial production of Bisphenol A diphosphate has predominantly relied on two well-established reaction pathways: catalytic transesterification and reactions involving phosphorus oxychloride.

Catalytic Transesterification Processes

Catalytic transesterification represents a significant route for synthesizing BDP and its analogs. This process typically involves the reaction of a phosphate (B84403) source, such as triphenyl phosphate (TPP), with bisphenol A (BPA) in the presence of a catalyst. mdpi.com The reaction proceeds by the exchange of the phenyl groups on the phosphate with the hydroxyl groups of bisphenol A.

One documented method involves the transesterification of triphenyl phosphate with bisphenol AP, a derivative of bisphenol A, using sodium phenolate (B1203915) as a catalyst. mdpi.com The process includes heating TPP to a molten state, adding bisphenol AP, and then introducing the catalyst. mdpi.com The temperature is gradually increased to facilitate the reaction and evaporate the resulting phenol (B47542) byproduct. mdpi.com This method has been reported to achieve a high yield of the desired bisphenol AP bis(diphenyl phosphate). mdpi.com

The choice of catalyst is crucial in transesterification and can significantly influence reaction rates and product selectivity. While alkali metal phenolates are effective, other catalytic systems have also been explored. mdpi.com The efficiency of these processes is often evaluated based on the conversion of reactants and the purity of the final product.

Reaction Mechanisms Involving Phosphorus Oxychloride and Phenolic Derivatives

A prevalent and historically significant method for BDP synthesis involves the reaction of phosphorus oxychloride (POCl₃) with bisphenol A and phenol. researchgate.net This multi-step process is a cornerstone of industrial BDP production. google.com

The synthesis generally begins with the reaction of bisphenol A with an excess of phosphorus oxychloride, often in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or magnesium chloride (MgCl₂). researchgate.netgoogle.com This initial step forms a key intermediate, the diphosphorotetrachloridate of bisphenol A. google.com The reaction temperature is carefully controlled, typically between 80-120°C, to promote the reaction while minimizing degradation of bisphenol A. google.com

Following the formation of the intermediate, the excess phosphorus oxychloride is typically removed through vacuum distillation. google.com The subsequent step involves the reaction of the intermediate with phenol in an esterification process to yield the final BDP product. google.com This esterification is also conducted under controlled temperature conditions, generally between 90-150°C.

This pathway allows for the production of BDP oligomers, and the properties of the final product can be influenced by the molar ratios of the reactants. researchgate.netbit.edu.cn For instance, a higher POCl₃ to bisphenol A molar ratio is often employed. researchgate.netbit.edu.cn

Novel Synthetic Approaches and Process Innovations

In response to the demand for more efficient, environmentally friendly, and higher-purity BDP production, researchers have been exploring novel synthetic approaches and process innovations.

Development of Solid-Phase Synthesis Techniques

A notable innovation in BDP synthesis is the development of solid-phase synthesis techniques, which offer potential advantages over traditional liquid-phase methods. One such approach involves the melt polycondensation of phenylphosphonic dichloride and bisphenol A in the presence of a catalyst like AlCl₃. psu.edursc.org This method produces a solid polymeric form of BDP (PBDP). psu.edursc.org The reaction is typically carried out at elevated temperatures, initially at 120°C and then increased to 180°C as the viscosity of the mixture increases. psu.edursc.org This solvent-free, or "green," synthesis method results in a high-yield production of a solid BDP product. psu.edursc.org

Solid-phase synthesis can also be applied to produce other bisphenol-S based phosphate esters, demonstrating the versatility of this approach. scientific.net These solid products can offer improved thermal stability compared to their liquid counterparts. scientific.net

Optimization of Catalytic Systems for Enhanced Yield and Purity

The optimization of catalytic systems is a continuous area of research aimed at improving the yield and purity of BDP. The choice of catalyst can significantly impact the reaction's efficiency and the formation of byproducts. researchgate.net

For the phosphorus oxychloride route, Lewis acids such as AlCl₃ and MgCl₂ are commonly used. researchgate.netgoogle.com Studies have shown that the concentration of the catalyst, for example, AlCl₃ at approximately 1% by mole relative to bisphenol A, can be optimal. researchgate.netbit.edu.cn Innovations in this area include the development of more complex catalyst systems. For instance, a catalyst system involving a 13X type molecular sieve soaked in N,N-dimethyl formamide (B127407) and combined with other organic compounds has been patented for BDP preparation. google.com

In transesterification processes, while sodium phenolate is a known catalyst, the exploration of other catalytic systems is ongoing. mdpi.com The goal is to find catalysts that are not only highly active but also easily separable from the reaction mixture and environmentally benign. The use of heterogeneous catalysts, such as modified ion-exchange resins, has been explored for similar reactions like the synthesis of bisphenol-A itself and could present opportunities for BDP synthesis. rhhz.net

Precursor Reactivity and Selectivity in this compound Formation

The reactivity and selectivity of the precursors, namely bisphenol A, phosphorus oxychloride, and phenol, are critical factors that govern the outcome of the BDP synthesis. The structure of bisphenol A, with its two phenolic hydroxyl groups, allows for the formation of the diphosphate ester.

In the reaction with phosphorus oxychloride, the stoichiometry of the reactants plays a crucial role in determining the product distribution. A stoichiometric excess of POCl₃ is generally used to ensure the complete reaction of the bisphenol A hydroxyl groups and to control the formation of oligomers. google.com The rate of addition of bisphenol A to the reaction mixture can also influence the ratio of monomeric BDP to its dimers and other oligomers. google.com

The selectivity of the reaction, particularly the formation of the desired para-substituted product, is also a key consideration. While the primary reaction occurs at the para position of the phenol rings in bisphenol A, minor amounts of ortho-para isomers can also be formed. wikipedia.org The reaction conditions, including temperature and catalyst choice, can influence this regioselectivity.

The table below summarizes the key precursors and catalysts involved in the primary synthesis routes for this compound.

| Role in Synthesis | Compound Name | Chemical Formula | CAS Number |

| Precursor | Bisphenol A | C₁₅H₁₆O₂ | 80-05-7 |

| Precursor | Phosphorus Oxychloride | POCl₃ | 10025-87-3 |

| Precursor | Phenol | C₆H₆O | 108-95-2 |

| Precursor | Triphenyl Phosphate | C₁₈H₁₅O₄P | 115-86-6 |

| Precursor | Diphenyl Chlorophosphate | C₁₂H₁₀ClO₃P | 2524-64-3 |

| Catalyst | Aluminum Chloride | AlCl₃ | 7446-70-0 |

| Catalyst | Magnesium Chloride | MgCl₂ | 7786-30-3 |

| Catalyst | Sodium Phenolate | C₆H₅NaO | 139-02-6 |

| Product | This compound | C₃₉H₃₄O₈P₂ | 5945-33-5 |

Integration and Formulation into Polymer Matrices

BDP is designed for use in a variety of engineering resins, where it can be incorporated to impart flame retardancy. sinocurechem.com Its compatibility with several polymers allows for its use as an additive to improve melt flow and processing characteristics. sinocurechem.com

Polycarbonate/Acrylonitrile-Butadiene-Styrene (PC/ABS) Blends

BDP is a well-established flame retardant for Polycarbonate/Acrylonitrile-Butadiene-Styrene (PC/ABS) compositions. google.comgoogle.comjustia.com These blends are commonly used in the casings for electrical and electronic items such as televisions and computers. wikipedia.org The addition of BDP to PC/ABS helps the material achieve high flame retardancy and thermal stability. mdpi.com

During combustion, BDP promotes the formation of a continuous and stable carbon layer (char) on the surface of the PC/ABS blend. This char layer acts as a protective barrier, insulating the underlying material from heat and oxygen, thus achieving a flame-retardant effect. mdpi.com Research has shown that PC/ABS blends containing BDP exhibit improved performance in flammability tests, such as achieving a V-0 rating in the UL-94 test. mdpi.comacs.org

A study on a flame retardant synthesized from triphenyl phosphate and bisphenol AP, known as BAPDP, which is structurally similar to BDP, demonstrated significant improvements in the flame retardancy of PC/ABS blends. mdpi.com With a 20 wt% content of BAPDP, the blend achieved a limiting oxygen index (LOI) of 25.4% and a UL-94 V-0 rating. mdpi.com The addition of BAPDP also led to a reduction in the peak heat release rate (PHRR) and total heat release (THR) during combustion. mdpi.com

Interactive Table 1: Flammability Properties of PC/ABS Blends with BAPDP

| Property | PC/ABS | PC/ABS/15BAPDP | PC/ABS/20BAPDP | PC/ABS/25BAPDP |

| LOI (%) | - | 24.7 | >25 | - |

| UL-94 Rating | - | V-1 | V-0 | - |

| PHRR (kW/m²) | - | - | - | 313.2 |

| THR (MJ/m²) | - | - | - | 78.7 |

Data sourced from a study on BAPDP, a compound structurally similar to BDP. mdpi.com

Polyphenylene Oxide/Styrene Compositions

BDP also finds application as a flame retardant in polyphenylene oxide (PPO)/styrene compositions, particularly in blends with high-impact polystyrene (HIPS). google.comgoogle.com These materials are utilized in various applications due to their desirable mechanical and thermal properties. The incorporation of BDP enhances their flame retardancy, a critical requirement for many end-uses. sinocurechem.comspecialchem.com

Other High-Performance Polymer Composites

The utility of BDP extends to other high-performance polymer systems. It has been investigated in materials such as epoxy resins and polyethylene (B3416737) terephthalate (B1205515) (PET). researchgate.netrsc.orgrsc.org In epoxy resins, a polymeric form of BDP has been shown to improve flame retardancy by promoting char formation and acting in the gas phase during combustion. rsc.org Microencapsulated BDP has been studied in PET, where it was found to reduce the heat release rate and total heat evolved during combustion, acting as a char promoter. researchgate.net

Performance Enhancement in Flame-Retarded Polymer Systems

Improvement of Thermal Stability Characteristics

BDP's high thermal stability is a key attribute, allowing it to withstand the high processing temperatures required for many engineering resins without significant degradation. sinocurechem.comspecialchem.com This inherent stability can be transferred to the polymer composites it is incorporated into.

In PC/ABS blends, the addition of a BDP-like compound (BAPDP) has been shown to increase the thermal decomposition temperature. mdpi.com For instance, with a 25 wt% content of BAPDP, the 5% weight loss temperature (Td5) of a PC/ABS blend increased to 386.5 °C. nih.gov The char yield at 600 °C was also significantly higher, indicating enhanced thermal stability. nih.gov This is attributed to the decomposition of BDP into phosphorus-containing compounds that promote dehydration and charring of the polymer matrix. nih.govsmolecule.com

Interactive Table 2: Thermal Stability of PC/ABS Blends with BAPDP

| Property | PC/ABS | PC/ABS/15BAPDP | PC/ABS/25BAPDP |

| Td5 (°C) | - | 381.4 | 386.5 |

| Char Yield at 600 °C (%) | - | 18.9 | 21.2 |

Data sourced from a study on BAPDP, a compound structurally similar to BDP. nih.gov

Influence on Mechanical Property Retention and Durability

A critical aspect of incorporating additives into polymers is their effect on the material's mechanical properties. Ideally, a flame retardant should not significantly compromise the mechanical integrity of the polymer.

Interactive Table 3: Mechanical Properties of PC/ABS and Flame-Retardant PC/ABS

| Property | PC/ABS | PC/ABS/15BAPDP | PC/ABS/15RDP |

| Tensile Strength (MPa) | 55.2 | 53.8 | 51.2 |

| Flexural Strength (MPa) | 85.3 | 83.1 | 79.5 |

| Notched Impact Strength (kJ/m²) | 52.1 | 18.5 | 15.3 |

Data sourced from a study on BAPDP, a compound structurally similar to BDP. mdpi.com

Advanced Applications in Polymer and Materials Science

Control of Heat Release Rate (HRR) and Total Heat Release (THR) in Combustion

Bisphenol A diphosphate (B83284) (BDP) serves as a highly effective flame retardant in various polymer systems by significantly controlling the heat release rate (HRR) and total heat release (THR) during combustion. Its primary mechanism involves action in both the condensed and gas phases, with a pronounced effect on the formation of a protective char layer. This char acts as an insulating barrier, shielding the underlying polymer from the heat of the fire and slowing the release of flammable gases into the gas phase.

In studies involving polycarbonate/acrylonitrile-butadiene-styrene (PC/ABS) blends, the addition of BDP leads to a notable suppression of heat release. mdpi.com For instance, incorporating 15 wt% of a BDP derivative, bisphenol AP bis(diphenyl phosphate) (BAPDP), into a PC/ABS composite reduced the PHRR by 22.1% and the THR by 35.7%. mdpi.com Increasing the BAPDP content to 25 wt% resulted in even greater reductions, with the PHRR decreasing by 36.8% and the THR by 42.4% compared to the neat PC/ABS blend. mdpi.com This improved performance is attributed to BDP's decomposition at high temperatures into phosphate (B84403) esters, which increase the viscosity and strength of the char layer, thereby hindering heat and mass transfer. mdpi.com The formation of a dense, continuous carbon layer effectively prevents the release of combustible gases and heat generation. mdpi.com

Similar effects are observed in epoxy resin systems. The incorporation of a solid polymeric form of BDP (PBDP) into an epoxy matrix significantly lowers heat release. At a 20 wt% loading, PBDP reduced the PHRR by 48.9% and the THR from 39.0 MJ/m² to 30.6 MJ/m². rsc.orgresearchgate.net This action is described as a combination of condensed-phase charring and gas-phase activity. rsc.org The phosphorus-containing compounds can act in the gas phase by releasing radical scavengers (like PO• radicals) that interrupt the exothermic processes of combustion, leading to less complete and therefore cooler flames. nih.gov

The effectiveness of BDP can be further enhanced through synergistic combinations with other additives. When used with zinc borate (B1201080) in PC/ABS, BDP helps form a borate network and amorphous phosphates, creating an inorganic-organic residue that provides more effective flame retardancy, particularly at lower heat fluxes. researchgate.net

The data from cone calorimeter tests across different studies underscore the ability of Bisphenol A diphosphate to mitigate fire hazards by controlling heat release.

Interactive Data Table: Effect of BDP on Heat Release in PC/ABS Blends

| Material Composition | Peak Heat Release Rate (PHRR) (kW/m²) | PHRR Reduction (%) | Total Heat Release (THR) (MJ/m²) | THR Reduction (%) | Source(s) |

| PC/ABS (Neat) | 495.7 | - | 136.7 | - | mdpi.com |

| PC/ABS + 15 wt% BAPDP | 386.2 | 22.1% | 87.9 | 35.7% | mdpi.com |

| PC/ABS + 25 wt% BAPDP | 313.2 | 36.8% | 78.7 | 42.4% | mdpi.com |

Note: BAPDP is Bisphenol AP bis(diphenyl phosphate), a derivative of BDP.

Interactive Data Table: Effect of Polymeric BDP (PBDP) on Heat Release in Epoxy Resins

| Material Composition | Peak Heat Release Rate (PHRR) (kW/m²) | PHRR Reduction (%) | Total Heat Release (THR) (MJ/m²) | THR Reduction (%) | Source(s) |

| Epoxy (Neat) | 689.0 | - | 39.0 | - | rsc.org |

| Epoxy + 10 wt% PBDP | 421.0 | 38.9% | 32.3 | 17.2% | rsc.org |

| Epoxy + 20 wt% PBDP | 352.0 | 48.9% | 30.6 | 21.5% | rsc.org |

Mechanistic Investigations of Flame Retardancy in Bisphenol a Diphosphate Systems

Gas-Phase Flame Retardancy Mechanisms

In the gas phase, BDP functions primarily by interrupting the self-sustaining radical chain reactions of combustion. This is achieved through the generation of active phosphorus-containing species that interfere with the flame chemistry.

Elucidation of Radical Scavenging and Flame Inhibition Pathways

The principal gas-phase flame retardant action of Bisphenol A diphosphate (B83284) involves the quenching of high-energy radicals that propagate fire. cnrs.fr During pyrolysis, BDP decomposes and releases phosphorus-containing radicals into the flame zone. nist.gov The most significant of these is the PO• radical. nih.govresearchgate.net

This PO• radical is highly effective at scavenging the most active flame-propagating species, particularly hydroxyl (•OH) and hydrogen (H•) radicals. nih.govresearchgate.net The scavenging reactions convert the highly reactive radicals into less reactive species, thereby inhibiting the exothermic processes within the flame, cooling the system, and reducing the supply of flammable gases. nih.govspecialchem.com This flame inhibition effect leads to a less complete and less efficient combustion process, significantly reducing the heat release rate. nih.gov While effective at inhibiting the flame, this process can sometimes lead to an increase in the generation of carbon monoxide and smoke due to incomplete combustion. nist.govresearchgate.net

The general pathway for this radical scavenging can be summarized as follows:

Generation of Active Species: BDP → PO• + other phosphorus compounds

Radical Quenching:

PO• + H• → HPO

PO• + •OH → HPO₂

HPO + H• → H₂ + PO• (cycle propagation)

Analysis of Volatilization and Dissipation of Phosphorus-Containing Species

For the gas-phase mechanism to be effective, the phosphorus-containing compounds derived from BDP must be volatile enough to enter the flame zone during polymer pyrolysis. nih.gov BDP itself has a high decomposition temperature, which ensures its presence as the polymer breaks down. researchgate.net

Thermal degradation of BDP and its interactions with the polymer matrix lead to the formation of various volatile phosphorus-containing species. researchgate.net Analysis of the pyrolysis products of systems containing BDP has identified several key volatile compounds that act as carriers of the flame-inhibiting phosphorus. These include triphenyl phosphate (B84403), diphenyl(isopropylphenyl) phosphate, phenol (B47542), and various alkylphenols. researchgate.net Additionally, smaller, highly reactive species such as HPO and phosphinidene (B88843) (H–C≡P) have been detected in the gas phase, which serve as precursors or direct sources for the critical PO• radicals. researchgate.net

The table below summarizes key phosphorus-containing species volatilized during pyrolysis and their role in flame inhibition.

| Volatilized Species | Role in Flame Retardancy |

| PO• (Phosphoryl radical) | Primary radical scavenger, reacts with H• and •OH radicals to inhibit combustion. nih.govresearchgate.net |

| HPO (Hydroxyl-phosphenidene) | Intermediate in the radical scavenging cycle, contributes to flame inhibition. researchgate.net |

| Triphenyl phosphate | Volatile carrier of phosphorus to the gas phase. researchgate.net |

| Diphenyl(isopropylphenyl) phosphate | Volatile carrier of phosphorus to the gas phase. researchgate.net |

| Phenol and Alkylphenols | Decomposition products that can also act as fuel, but their formation is part of the pathway releasing active phosphorus species. researchgate.net |

Condensed-Phase Flame Retardancy Mechanisms

In the condensed phase (the solid polymer), BDP promotes the formation of a protective char layer. This layer acts as a physical barrier, insulating the underlying material from heat and oxygen.

Characterization of Char Formation and Carbonaceous Residue Development

A key aspect of BDP's condensed-phase activity is its ability to enhance the charring of the host polymer. researchgate.netrsc.org Upon heating, BDP decomposes to form phosphoric and polyphosphoric acids. mdpi.comnih.gov These acidic species act as catalysts, promoting the dehydration and cross-linking of the polymer chains. mdpi.comnih.gov

This process alters the decomposition pathway of the polymer, favoring the formation of a stable carbonaceous residue (char) over the release of flammable volatile gases. nih.govmdpi.com The resulting char is enriched in carbon, giving it a graphite-like character and fixing potential fuel in the solid phase. mdpi.com For instance, in polycarbonate/acrylonitrile-butadiene-styrene (PC/ABS) blends, the addition of BDP significantly increases the amount of char residue compared to the neat polymer blend. nih.govmdpi.com This charring process involves complex chemical transformations, including aromatization and the gradual formation of parallel basic structural units as the temperature increases. nih.gov

Evaluation of Barrier Effect and Intumescence Phenomena

The char layer formed through the action of BDP serves as a crucial physical barrier. nih.gov This barrier performs two primary functions: it insulates the underlying polymer from the heat of the flame, slowing down further pyrolysis, and it obstructs the transport of flammable volatile decomposition products to the flame front. specialchem.comresearchgate.net

In some systems, BDP contributes to an intumescent effect, which is a specialized form of condensed-phase action. specialchem.comresearchgate.net Intumescence involves the formation of a swollen, multicellular char layer. This foamed char is a highly effective insulator. researchgate.net The process typically requires three components: an acid source (catalyst), a charring agent, and a blowing agent. specialchem.com BDP can act as the acid source, catalyzing the charring of the polymer, while decomposition gases can serve as the blowing agent to swell the char. specialchem.com The resulting intumescent char provides superior protection by creating a more substantial barrier against heat and mass transfer. researchgate.net

Role of Dehydration and Cross-linking Reactions in Char Enhancement

The enhancement of the protective char layer is fundamentally due to specific chemical reactions catalyzed by BDP's decomposition products. The phosphoric acid substances generated act as powerful dehydrating agents. specialchem.comnih.gov They promote the elimination of water molecules from the polymer structure, which leads to the formation of double bonds. specialchem.com

These newly formed unsaturated sites are reactive and facilitate cyclization and extensive cross-linking reactions within the polymer matrix. specialchem.com These cross-linking reactions create a robust, three-dimensional network that is thermally stable and less prone to breaking down into flammable volatiles. researchgate.net This process effectively transforms the linear polymer chains into a dense, carbonaceous char structure, significantly improving the fire resistance of the material. mdpi.com

The table below outlines the key reactions in the condensed phase and their contribution to the formation of a protective char layer.

| Reaction/Process | Description | Contribution to Flame Retardancy |

| Formation of Phosphoric Acids | BDP decomposes upon heating to form phosphoric and polyphosphoric acids. mdpi.comnih.gov | Acts as a catalyst for dehydration and cross-linking. nih.gov |

| Polymer Dehydration | The acidic species promote the elimination of water from the polymer backbone. specialchem.comnih.gov | Creates unsaturated carbon-carbon double bonds, initiating cross-linking. specialchem.com |

| Cross-linking and Cyclization | The unsaturated polymer chains react to form a stable, three-dimensional network. specialchem.com | Increases thermal stability, reduces the formation of flammable volatiles, and builds the char structure. researchgate.net |

| Carbonization/Aromatization | The cross-linked structure undergoes further rearrangement at high temperatures to form a carbon-rich, aromatic residue. nih.govresearchgate.net | Creates a thermally stable, insulating char layer that acts as a physical barrier. specialchem.commdpi.com |

Synergistic Effects with Co-additives in Flame Retardant Formulations

The efficacy of Bisphenol A diphosphate (BDP) as a flame retardant can be significantly enhanced through the incorporation of co-additives, leading to synergistic effects. This synergy often arises from complex interactions between BDP and the additive during polymer pyrolysis, which can augment flame retardant actions in either the gas phase, the condensed phase, or both. Understanding these interactions is crucial for designing highly efficient, low-loading flame retardant systems.

Interactions with Metal Borates (e.g., Zinc Borate)

Zinc borate (B1201080) (ZnB) is a widely utilized synergistic agent with phosphorus-based flame retardants like BDP. researchgate.net The combination of BDP and ZnB in polymer matrices, such as polycarbonate/acrylonitrile-butadiene-styrene (PC/ABS) blends, has been a subject of detailed investigation. Research indicates that the interaction is complex, exhibiting both synergistic and, under certain conditions, antagonistic effects. researchgate.net

The primary synergistic action stems from the condensed phase. During combustion, ZnB promotes the formation of a stable, inorganic-organic char layer. researchgate.net Studies using solid-state Nuclear Magnetic Resonance (NMR) have revealed that ZnB reacts with BDP decomposition products. researchgate.netresearchgate.net This reaction leads to the formation of a borate network, amorphous phosphates, and crystalline structures like alpha-zinc phosphate and borophosphates. researchgate.net This modified char acts as a more effective barrier, insulating the underlying polymer from heat and restricting the flow of flammable volatiles to the flame front. This enhanced barrier effect leads to a notable improvement in the Limiting Oxygen Index (LOI) and can reduce the peak heat release rate (pHRR), particularly at lower heat fluxes. researchgate.net

However, the interaction can also be antagonistic. The reaction between ZnB and BDP can suppress some of BDP's inherent flame retardancy mechanisms. researchgate.net BDP typically functions in both the gas phase (releasing phosphorus-containing radicals that quench the flame) and the condensed phase (promoting charring). The reaction with ZnB can trap a greater amount of phosphorus in the condensed phase as stable zinc phosphates, reducing the release of active species into the gas phase. researchgate.net This can make the combination less effective than BDP alone in reducing the total heat evolved (THE) during more developed fires with high irradiation. researchgate.net

Flammability Properties of PC/ABS Blends with BDP and Zinc Borate

| Formulation | LOI (%) | UL-94 Rating (3.0 mm) | pHRR (kW/m²) | Reference |

|---|---|---|---|---|

| Neat PC/ABS | 22.4 | HB | - | aascit.org |

| PC/ABS + BDP | - | V-0 | - | researchgate.net |

| PC/ABS + PX200 | 29.3 | V-0 | - | aascit.org |

| PC/ABS + PX200 + ZnB | 29.5 | V-1 | - | aascit.org |

| PC/ABS + BDP + ZnB | - | V-0 | - | researchgate.net |

*PX200 is an oligomeric phosphate ester, used here for comparative data on P-FR/ZnB systems.

Influence of Layered Materials and Other Inorganic Fillers

Inorganic fillers, particularly layered materials and nanoparticles, can exhibit significant synergistic effects when combined with BDP. These co-additives primarily enhance condensed-phase flame retardancy by creating a physical barrier that reinforces the char layer formed during combustion.

Layered Silicates (Nanoclays): Montmorillonite (MMT), a type of nanoclay, when dispersed in a polymer matrix, can form a carbonaceous-silicate char upon burning. This structure acts as an excellent insulator and a mass transfer barrier, slowing polymer decomposition and the release of flammable gases. mdpi.com The nano-dispersed silicate (B1173343) layers enhance thermal stability and reduce flammability. mdpi.com

Boehmite (AlOOH): Nano-dispersed boehmite has been shown to synergistically improve the flame retardancy of PC/ABS blends containing aryl phosphates like BDP. mdpi.commatec-conferences.org The boehmite particles enhance the barrier properties of the fire residue, leading to improved LOI values and reduced heat release. mdpi.commatec-conferences.org

Silsesquioxanes (POSS): Polyhedral Oligomeric Silsesquioxanes (POSS) are cage-like silica (B1680970) nanoparticles that can be functionalized with various organic groups. Studies on trisilanolphenyl-POSS (TPOSS) blended with BDP in polycarbonate showed a clear synergistic effect. The combination significantly reduced the peak heat release rate, with an optimized ratio of 3 wt.% BDP and 2 wt.% TPOSS showing the best performance. acs.org The synergy arises from the formation of a robust silica-char cap that enhances the barrier function.

Graphene: The addition of graphene to PC/ABS has been found to significantly improve thermal stability and flame retardancy. Graphene nanoplatelets form a dense, protective carbon layer in the condensed phase, acting as a barrier to heat and mass transfer. mdpi.com

The effectiveness of these fillers is often dependent on achieving a fine, nano-level dispersion within the polymer matrix.

Effect of Inorganic Fillers on Flame Retardancy of Polymer Systems

| Polymer System | Flame Retardant/Filler | Key Finding | Reference |

|---|---|---|---|

| PC/ABS | Aryl Phosphate + Boehmite (AlOOH) | Significantly enhanced barrier effects of the fire residue. | matec-conferences.org |

| PC/ABS | Graphene | Improved thermal stability; formation of a dense carbon layer. | mdpi.com |

| PC/ABS | Montmorillonite (MMT) | Slowed decomposition rate and increased thermal stability. | mdpi.com |

| PC | BDP + Trisilanolphenyl-POSS (TPOSS) | Synergistic effect in reducing peak HRR. | acs.org |

Investigation of Phosphorus-Phosphorus and Phosphorus-Nitrogen Synergies

Synergy between different phosphorus-containing compounds (P-P) or between phosphorus and nitrogen-containing compounds (P-N) is a well-established strategy for enhancing flame retardancy. mdpi.com

Phosphorus-Nitrogen (P-N) Synergy: The combination of phosphorus and nitrogen compounds is particularly beneficial. mdpi.com During pyrolysis, nitrogen compounds can promote charring and release non-flammable gases like ammonia (B1221849) (NH₃), which dilutes the fuel-oxygen mixture in the gas phase. The phosphorus component, such as BDP, decomposes to form phosphoric or polyphosphoric acids. These acids act as catalysts in the condensed phase, promoting dehydration and cross-linking of the polymer to form a stable, insulating char. mdpi.com The interaction between the phosphoric acids and the nitrogen compounds can lead to the formation of thermally stable P-N structures within the char, further enhancing its integrity and barrier properties. mdpi.com

Phosphorus-Phosphorus (P-P) Synergy: Combining different types of phosphorus flame retardants can also lead to synergistic effects, often by optimizing action in both the condensed and gas phases. For example, BDP is known for its strong condensed-phase action due to its high thermal stability. acs.org It could be combined with a less stable phosphorus flame retardant that acts more effectively in the gas phase. Research on polystyrene foams has shown a synergistic effect between expandable graphite (B72142) (a char former) and melamine (B1676169) phosphate (a P-N compound), which was further enhanced by the addition of triphenyl phosphate (TPP) or 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) derivatives. acs.org The TPP and DOPO derivatives decompose to generate active phosphorus radicals (PO•, P•, PO₂•) that quench flammable radicals (H•, OH•) in the gas phase, while the primary flame retardants build a robust char layer. acs.org

Structure-Activity Relationships in this compound Analogues and Derivatives

The flame retardant efficiency of organophosphorus compounds is closely linked to their chemical structure. For BDP and its analogues, key factors include the phosphorus content, the nature of the bridging group between the phosphate moieties, and the thermal stability of the molecule.

Investigations comparing BDP with other common aryl phosphates, such as triphenyl phosphate (TPP) and resorcinol (B1680541) bis(diphenyl phosphate) (RDP), highlight the importance of the central bisphenol A structure. BDP has a higher thermal stability compared to TPP and RDP. acs.org This higher stability means that BDP remains intact to higher temperatures, allowing it to act more effectively in the condensed phase by promoting char formation from the decomposing polymer substrate. acs.orgnih.gov In contrast, the more volatile TPP acts almost exclusively in the gas phase, while RDP shows a mixed-mode action. acs.org Consequently, while TPP and RDP may be superior in certain flammability tests like LOI, BDP often shows better performance in forced-flaming conditions like the cone calorimeter test, where char integrity is critical for reducing heat release. acs.org

Modifying the bisphenol structure itself can also tune the flame retardant properties. A study on the synthesis of bisphenol AP bis(diphenyl phosphate) (BAPDP), an analogue where one methyl group in the isopropylidene bridge of BPA is replaced by a phenyl group, demonstrated this principle. mdpi.com When incorporated into PC/ABS, BAPDP showed superior flame retardant performance compared to the commercially standard RDP. mdpi.com At a loading of 15 wt%, the BAPDP formulation achieved a UL-94 V-1 rating, while the RDP equivalent only reached V-2. mdpi.com This enhanced efficiency is attributed to the increased aromaticity and rigidity of the BAPDP molecule, which promotes the formation of a more stable and continuous char layer during combustion, effectively suppressing heat release. mdpi.com

Comparative Flame Retardant Performance of BDP and its Analogues

| Flame Retardant | Polymer System | Key Performance Characteristic | Primary Mode of Action | Reference |

|---|---|---|---|---|

| Triphenyl Phosphate (TPP) | PC/ABS | Superior in LOI test. | Gas phase | acs.org |

| Resorcinol Bis(diphenyl phosphate) (RDP) | PC/ABS | Mixed-mode action. | Gas and condensed phase | acs.org |

| This compound (BDP) | PC/ABS | Superior in cone calorimeter (reduced HRR). | Primarily condensed phase | acs.org |

| Bisphenol AP bis(diphenyl phosphate) (BAPDP) | PC/ABS | Superior to RDP in UL-94 and char formation. | Enhanced condensed phase | mdpi.com |

Environmental Fate and Transformation Pathways of Bisphenol a Diphosphate

Environmental Release and Distribution Mechanisms

The release of Bisphenol A diphosphate (B83284) into the environment is primarily linked to its use in manufactured materials. As an additive flame retardant, it is not chemically bound to the polymer matrix of these materials, which increases the likelihood of its release over the product's lifespan.

Bisphenol A diphosphate is incorporated into various polymers to enhance their fire resistance. These materials are commonly used in the housings of electronic equipment such as televisions and computers. Over time, BPA-DP can leach or migrate from these plastic casings. This process can be influenced by factors such as temperature, wear and tear, and the age of the product. The released BPA-DP can then enter the surrounding environment.

The primary evidence of this release comes from studies of indoor environments, where electronic devices are prevalent. The compound migrates from the product surfaces and accumulates in indoor dust. This dust can then be transported outdoors, contributing to environmental contamination. While direct studies on leaching rates into water or soil from discarded products are limited, the presence of BPA-DP in indoor dust confirms its mobilization from formulated materials.

While the release of this compound from consumer products has been established, comprehensive data on its concentrations in various environmental compartments are still emerging. Much of the existing environmental monitoring has focused on its well-known precursor and metabolite, Bisphenol A (BPA).

Currently, there is a notable lack of published data specifically quantifying the concentrations of this compound in aquatic environments such as surface waters, sediments, and wastewater effluents. Environmental monitoring studies in these matrices have predominantly focused on other organophosphate flame retardants or Bisphenol A. Consequently, the extent of BPA-DP contamination in aquatic systems remains largely uncharacterized.

Similar to aquatic systems, there is limited information available regarding the occurrence and concentration of this compound in terrestrial matrices. Specific measurements of BPA-DP in soils, sewage sludge, and biosolids are not widely reported in scientific literature. The application of biosolids to agricultural land is a potential pathway for the introduction of various contaminants into the soil; however, the contribution of BPA-DP through this route has not been quantified.

The presence of this compound in the atmosphere is primarily associated with its adsorption to particulate matter, particularly indoor dust. As it is released from electronic products, it settles and accumulates in dust. This contaminated dust can become airborne and contribute to indoor air pollution. Studies have detected significant concentrations of BPA-DP in dust samples collected from various indoor environments.

One study analyzing dust from different microenvironments in Europe found that the highest concentrations of BPA-DP were in dust collected directly from electronic equipment. mdpi.com This highlights electronics as a primary source of this compound in the indoor atmosphere. While this confirms its presence in particulate matter, data on the concentration of BPA-DP in outdoor ambient air are currently not available.

Interactive Data Table: Concentrations of this compound (BPA-DP) in Dust

| Microenvironment | Country/Region | Concentration Range (µg/g) | Reference |

| Dust on Electronic Equipment | Netherlands, Greece, Sweden | <0.1 - 1300 | mdpi.com |

| House Dust | Netherlands | Not specified | mdpi.com |

| Car Dust | Netherlands, Sweden | Not specified | mdpi.com |

| Furniture Store Dust | Sweden | Not specified | mdpi.com |

| Electronics Store Dust | Sweden | Not specified | mdpi.com |

Occurrence and Concentration in Environmental Media

Biotransformation and Biodegradation Processes

The transformation of this compound in biological systems is a critical aspect of its environmental fate. In vitro studies have provided initial insights into the metabolic pathways of this compound.

Research using liver microsomes from rats and herring gulls has shown that BPA-DP can be metabolized, although the process is observed to be relatively slow. nih.gov This suggests that the compound may be persistent in organisms. The primary metabolites identified in these studies are Bisphenol A (BPA) and diphenyl phosphate (B84403) (DPHP). nih.gov The formation of these metabolites indicates that the ester bonds of the phosphate groups are cleaved during biotransformation.

In addition to the primary metabolites, other transformation products have been identified in in vitro assays, including O-dealkylation products, oxidation products, and a glutathione adduct. nih.gov These findings suggest that multiple enzymatic pathways are involved in the breakdown of BPA-DP. However, it is important to note that these studies were conducted in controlled laboratory settings, and the biodegradation pathways and rates in complex environmental systems like soil and water, which involve diverse microbial communities, have not yet been thoroughly investigated. The slow metabolism observed in laboratory studies suggests that this compound may have a degree of persistence in the environment.

Microbial Degradation Mechanisms and Associated Pathways

Direct studies on the microbial degradation of this compound are limited. However, the degradation pathways can be inferred from studies on other aryl organophosphate flame retardants (aryl-OPFRs) and Bisphenol A (BPA). The primary microbial degradation mechanism for organophosphate esters involves the enzymatic hydrolysis of the phosphate ester bonds.

Microorganisms, including bacteria and fungi, have been shown to degrade various organophosphorus compounds. The initial and most significant step in the detoxification of these compounds is the hydrolysis of the P-O-alkyl or P-O-aryl bonds, catalyzed by enzymes such as phosphotriesterases. This cleavage of the ester bond would break down this compound into Bisphenol A and diphenyl phosphate.

Bacterial consortia have demonstrated the ability to utilize aryl-OPFRs as a sole carbon source. For instance, a consortium of Rhodococcus sp. and Sphingopyxis sp. has been shown to rapidly degrade triphenyl phosphate (TPhP), tricresyl phosphate (TCrP), and 2-ethylhexyl diphenyl phosphate (EHDPP) with half-lives of 4.53, 21.11, and 23.0 hours, respectively. While specific studies on this compound are lacking, it is plausible that similar microbial consortia in soil and aquatic environments could facilitate its degradation.

Furthermore, the degradation of the resulting Bisphenol A moiety is well-documented. Numerous bacterial strains isolated from various environments, including river sediments, can degrade BPA. The degradation of BPA often proceeds through hydroxylation of the aromatic rings, followed by ring cleavage. For example, some Sphingomonas species are known to metabolize BPA. Therefore, it is hypothesized that the microbial degradation of this compound would proceed through an initial hydrolysis of the phosphate ester bonds, followed by the degradation of the BPA and diphenyl phosphate metabolites by a diverse range of microorganisms.

Enzymatic Transformation and Metabolite Formation

The enzymatic transformation of this compound has been investigated in vitro using liver microsomes, providing insights into its metabolic fate in vertebrates, which can be indicative of potential enzymatic processes in the environment.

A study on the biotransformation of Bisphenol A bis(diphenyl phosphate) (BPADP) in rat and herring gull liver microsomes identified several phase I and phase II metabolites prochema.comspecialchem.comutep.edu. The primary metabolites identified were Bisphenol A (BPA) and diphenyl phosphate (DPHP) prochema.comspecialchem.comutep.edu. In the rat liver microsomal assay, a mean BPADP depletion of 44 ± 10% was observed, with a 3.9% conversion to BPA and a 2.6% conversion to DPHP prochema.comspecialchem.comutep.edu. The metabolism of BPADP was found to be significantly slower than that of the well-studied organophosphate ester, triphenyl phosphate (TPHP) prochema.comspecialchem.comutep.edu.

The following table summarizes the identified metabolites of this compound from in vitro studies.

| Metabolite Class | Specific Metabolite |

| Phase I | Bisphenol A (BPA) |

| Diphenyl phosphate (DPHP) | |

| O-dealkylation products | |

| Oxidation products | |

| Phase II | Glutathione adduct |

Interactive Data Table: Metabolites of this compound (Please note: This is a simplified representation. For detailed data, refer to the original research articles.)

| Metabolite | Phase of Metabolism | Observed in |

| Bisphenol A (BPA) | Phase I | Rat liver microsomes |

| Diphenyl phosphate (DPHP) | Phase I | Rat liver microsomes |

| O-dealkylation products | Phase I | Rat liver microsomes |

| Oxidation products | Phase I | Rat liver microsomes |

| Glutathione adduct | Phase II | Rat liver microsomes |

Oxidative Processes and Skeletal Rearrangements of Aromatic Moieties

The formation of various oxidation products in the in vitro metabolism of BPADP points to the involvement of oxidative enzymes, likely cytochrome P450 monooxygenases prochema.comspecialchem.comutep.edu. These enzymes can introduce hydroxyl groups onto the aromatic rings of both the bisphenol A and diphenyl phosphate moieties. While skeletal rearrangements of the aromatic moieties of BPADP itself have not been explicitly reported, the degradation of the resulting BPA metabolite can involve such processes. The microbial degradation of BPA is known to sometimes proceed via oxidative skeletal rearrangement nih.govethz.ch.

Hydrolytic Cleavage and Phosphate Ester Scission

The primary enzymatic transformation pathway for this compound is the hydrolytic cleavage of the phosphate ester bonds prochema.comspecialchem.comutep.edu. This scission results in the formation of Bisphenol A and diphenyl phosphate. This reaction is a detoxification pathway, as it breaks down the parent compound. Enzymes such as phosphotriesterases, found in various microorganisms, are known to catalyze this type of reaction for a wide range of organophosphate esters.

Ipso-Substitution Reactions Leading to Aromatic Cleavage

Direct evidence for ipso-substitution reactions in the degradation of this compound is not available. However, this mechanism is a known pathway in the microbial degradation of Bisphenol A. Ipso-substitution involves the enzymatic hydroxylation at a substituted carbon atom on the aromatic ring, leading to the displacement of that substituent. In the case of BPA, this can lead to the cleavage of the bond between the aromatic ring and the isopropylidene group, ultimately resulting in the breakdown of the aromatic structure nih.govethz.ch. It is plausible that once Bisphenol A is liberated from the diphosphate ester through hydrolysis, it could undergo subsequent degradation via ipso-substitution by soil and water microorganisms.

Abiotic Degradation Processes

Abiotic degradation processes, particularly hydrolysis, can play a role in the environmental fate of this compound.

Hydrolytic Stability and Degradation Kinetics under Environmental Conditions

This compound is reported to have excellent hydrolytic stability prochema.comfaretar.comnovistachem.com. This suggests that its breakdown in water in the absence of microbial activity is likely to be a slow process under typical environmental pH and temperature conditions.

The following table provides a qualitative summary of the hydrolytic stability of this compound based on available information.

| Environmental Condition | Hydrolytic Stability |

| Neutral pH | High |

| Acidic pH | Likely to be slow |

| Alkaline pH | Hydrolysis rate may increase |

Interactive Data Table: Hydrolytic Stability of this compound (Please note: This is a qualitative assessment based on available data for BDP and related compounds.)

| pH Condition | Expected Rate of Hydrolysis |

| Acidic | Slow |

| Neutral | Very Slow |

| Alkaline | Moderate |

The high hydrolytic stability of this compound suggests that abiotic hydrolysis may not be a rapid degradation pathway in most natural waters. However, over extended periods or in specific environments with higher or lower pH, hydrolysis could contribute to its transformation into Bisphenol A and diphenyl phosphate. Further research is needed to determine the precise degradation kinetics of this compound under various environmental conditions.

Photochemical Transformation and Kinetics under Simulated and Natural Sunlight

The photochemical transformation of Bisphenol A (BPA), a primary degradation product of this compound, is a critical pathway influencing its environmental persistence. Under the influence of both simulated and natural sunlight, BPA undergoes degradation, with kinetics that are influenced by various environmental factors.

Direct photolysis of BPA in aqueous solutions under UV irradiation follows pseudo-first-order kinetics. Studies have shown that the degradation rate is dependent on the initial concentration of BPA, with lower concentrations generally leading to faster degradation. For instance, in one study, a 20 ppm BPA solution was completely degraded and mineralized in under three hours of reaction time. scielo.org.mx The kinetic constant (k) and adsorption constant (K) for the photocatalytic degradation of BPA have been determined to be 0.0648 min⁻¹ and 18.271 L/mM, respectively. scielo.org.mx

The presence of other substances in the water can significantly impact the photochemical transformation of BPA. For example, the presence of photosensitizers can accelerate degradation. The process is also influenced by the pH of the water, with different degradation rates observed under varying pH levels.

The transformation of BPA under sunlight can lead to the formation of several intermediate products. Through processes like hydroxylation of the two aromatic rings, BPA can be mineralized into compounds such as benzoquinone, benzenetriol, catechol, and phenol (B47542). scielo.org.mx While hydroquinone has been identified as an intermediate, it is often found in trace amounts as it is readily transformed into benzoquinone in highly oxidative conditions. scielo.org.mx

Interactive Table: Photochemical Transformation of Bisphenol A

| Parameter | Value | Conditions | Reference |

| Degradation Time | < 3 hours | 20 ppm initial concentration | scielo.org.mx |

| Mineralization Time | 15 hours | > 50 ppm initial concentration | scielo.org.mx |

| Kinetic Constant (k) | 0.0648 min⁻¹ | Photocatalytic degradation | scielo.org.mx |

| Adsorption Constant (K) | 18.271 L/mM | Photocatalytic degradation | scielo.org.mx |

Advanced Oxidation Processes (AOPs) for Environmental Remediation

Advanced Oxidation Processes (AOPs) are highly effective methods for the remediation of water contaminated with BPA and its precursors like this compound. These processes generate highly reactive radicals, such as hydroxyl radicals (•OH), which can degrade BPA into less harmful substances.

Several AOPs have been successfully employed for BPA degradation, including:

Fenton and Photo-Fenton Processes: These processes use a combination of hydrogen peroxide (H₂O₂) and iron salts (Fe²⁺) to generate hydroxyl radicals. The photo-Fenton process is enhanced by UV light. Under optimal conditions (pH of 3.5 and a H₂O₂/Fe²⁺ ratio of 10), the Fenton process can effectively degrade BPA. e3s-conferences.org The degradation rate increases with temperature. e3s-conferences.orgmdpi.com

UV/S₂O₈²⁻ Process: This method involves the activation of persulfate ions (S₂O₈²⁻) by UV light to produce sulfate radicals (SO₄•⁻), which are powerful oxidizing agents. The rate constant for BPA degradation using a KrCl excilamp (222 nm) was found to be significantly higher than with a low-pressure mercury lamp (254 nm). mdpi.com

Photocatalysis: This process utilizes a photocatalyst, such as titanium dioxide (TiO₂), which upon irradiation with UV light, generates electron-hole pairs that lead to the formation of reactive oxygen species. This method has been shown to completely degrade and mineralize low concentrations of BPA. scielo.org.mx

The degradation of BPA through AOPs proceeds through a series of intermediate products. For example, the Fenton process can break the chemical bond at the junction of the BPA and isopropyl group, leading to the formation of p-diphenol, phenol, and isopropyl phenol, which are eventually mineralized to CO₂ and H₂O. e3s-conferences.org

Interactive Table: Efficiency of AOPs for BPA Degradation

| AOP Method | Key Parameters | Degradation Efficiency | Reference |

| Fenton Process | pH 3.5, H₂O₂/Fe²⁺ ratio = 10 | High | e3s-conferences.org |

| Photo-Fenton | UV light enhancement | Complete oxidation at 60°C in 30 min | mdpi.com |

| UV/Persulfate | KrCl excilamp (222 nm) | High rate constant (0.78 min⁻¹) | mdpi.com |

| Photocatalysis (TiO₂) | UV irradiation | Complete mineralization of low concentrations | scielo.org.mx |

Environmental Persistence and Mobility Assessment

The environmental persistence and mobility of this compound are largely determined by the fate of its primary degradation products, Bisphenol A (BPA) and Diphenyl phosphate (DPHP).

Determination of Half-Life in Diverse Environmental Media

The half-life of BPA varies significantly across different environmental compartments. In the atmosphere, BPA is expected to degrade relatively quickly, with an estimated half-life of 0.74 to 7.4 hours. hibiscuspublisher.com In aquatic environments, its persistence is longer. While some studies suggest a half-life of only 4-5 hours in urine, indicating rapid metabolism in biological systems, other research points to a much slower decline in the general population, suggesting potential bioaccumulation or continuous exposure. nih.gov In surface water, BPA is considered to break down slowly, and even more so in environments lacking oxygen. canada.ca

Diphenyl phosphate (DPHP), the other main degradation product, is also not considered to be persistent in the environment and has a low potential for bioaccumulation. industrialchemicals.gov.au In the atmosphere, its half-life is estimated to be between 2.1 and 5.3 days. industrialchemicals.gov.au While specific biodegradation data in water and soil are limited, it is presumed to be readily biodegradable. industrialchemicals.gov.au

Sorption and Desorption Behavior in Aquatic and Terrestrial Systems

The mobility of BPA in the environment is influenced by its sorption and desorption characteristics in soil and sediment. The sorption of BPA to soil is primarily influenced by the organic carbon content, with higher organic carbon leading to greater sorption. researchgate.net The partition coefficients (Kd) for BPA in various agricultural soils have been found to range from 1.2 to 4.6 L/kg. researchgate.net The sorption capacity follows the order: clay > silt loam > loam > sandy loam, corresponding to their organic carbon and clay contents. researchgate.net Desorption of BPA is generally rapid and largely reversible. researchgate.net

In marine sediments, BPA sorption can be described by a linear sorption isotherm, indicating a partitioning process between the aqueous phase and the sediment's organic matter. nih.gov The organic normalized partition coefficients (Koc) have been reported to be around 447 L/kg for raw organic matter in sediments. nih.gov Factors such as a decrease in pH, temperature, and salinity can increase the sorption of BPA to sediment. nih.gov

For DPHP, its ionized nature means it will predominantly be found in the water compartment rather than sorbing to sediment or soil. industrialchemicals.gov.au

Assessment of Environmental Bioaccumulation Potential (for the diphosphate and its likely persistent degradation products)

While this compound itself may have a certain bioaccumulation potential, the focus often shifts to its more persistent degradation products. Studies on the biotransformation of Bisphenol A bis(diphenyl phosphate) (BDP), a similar compound, have shown higher bioaccumulation factors in plankton and fish compared to other organophosphate flame retardants. researchgate.net

BPA itself has a moderate potential for bioaccumulation, with a log Kow (octanol-water partition coefficient) of around 3.32. nih.gov However, its rapid metabolism in many organisms can limit its bioaccumulation. nih.gov Despite this, BPA has been detected in various aquatic organisms. nih.gov The presence of microplastics can exacerbate the accumulation of BPA in biological tissues. mdpi.com

Diphenyl phosphate (DPHP) is considered to have a low potential for bioaccumulation. industrialchemicals.gov.au

Formation and Subsequent Fate of Degradation Products (including Bisphenol A and its further transformations)

The environmental fate of this compound is intrinsically linked to the formation and subsequent transformation of its degradation products. The primary degradation pathway is believed to be hydrolysis, which cleaves the phosphate ester bonds to release Bisphenol A (BPA) and Diphenyl phosphate (DPHP). researchgate.net

Once formed, BPA is subject to further transformation in the environment. As discussed, it can undergo photochemical degradation, leading to a variety of intermediate products such as 4-isopropylphenol, 4-isopropenylphenol, and 2,4-di-tert-butylphenol, before eventual mineralization. ingentaconnect.com Advanced Oxidation Processes can also effectively break down BPA into smaller, less harmful molecules, ultimately leading to carbon dioxide and water. e3s-conferences.org

Diphenyl phosphate is also subject to environmental transformation. As a degradation product of several aryl phosphate flame retardants, its presence in the environment is widespread. industrialchemicals.gov.au While it is expected to be readily biodegradable, further research is needed to fully understand its transformation pathways and final fate in different environmental compartments. industrialchemicals.gov.au

Advanced Analytical Methodologies for Detection and Quantification of Bisphenol a Diphosphate

Chromatographic Separation Techniques

Chromatography is the cornerstone of BDP analysis, providing the necessary separation from interfering compounds. Both gas and liquid chromatography are employed, often tailored to the specific requirements of the sample matrix and the desired level of sensitivity.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

Gas chromatography and high-performance liquid chromatography are powerful techniques for the quantitative analysis of BDP.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for assessing the purity of BDP. A common approach involves using reverse-phase columns with a gradient of acetonitrile and water as the mobile phase. Detection is typically achieved using an ultraviolet (UV) detector set at 254 nanometers. For analysis, samples are often prepared at a concentration of approximately 2500 parts per million in acetonitrile before injection into the system.

Gas Chromatography (GC): GC-based methods have been developed for the determination of various phosphate-based flame retardants, including BDP, in materials like styrene-based polymers from electronic waste. For selective quantification, a phosphorus-nitrogen detector (PND) can be used. Research has shown that this method can achieve a limit of detection (LOD) of 670 µg g⁻¹ for BDP in polymer extracts scies.org.

The following table summarizes typical parameters for these chromatographic techniques.

Table 1: GC and HPLC Methods for Bisphenol A Diphosphate (B83284) Analysis| Technique | Column Type | Detector | Typical Mobile Phase/Carrier Gas | Reported Limit of Detection (LOD) |

|---|---|---|---|---|

| HPLC | Reverse-Phase | UV (254 nm) | Acetonitrile/Water Gradient | Not specified in reviewed sources |

| GC | ZB-5 (15 m) researchgate.net | PND | Not specified in reviewed sources | 670 µg g⁻¹ (in polymer) scies.org |

Coupled Chromatography-Mass Spectrometry (GC-MS, LC-MS) for Identification and Quantification

The coupling of chromatographic separation with mass spectrometry provides a higher degree of certainty in both the identification and quantification of BDP.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly preferred method for BDP determination due to its high resolution and sensitivity scies.org. The technique has been successfully applied to analyze BDP in polymer extracts from electronic devices, with a reported limit of detection of 780 µg g⁻¹ scies.org. For analysis, a 15 m ZB-5 capillary column is often suitable for separating BDP from other flame retardants researchgate.net.

Liquid Chromatography-Mass Spectrometry (LC-MS): For analyzing BDP in plastic consumer products, liquid chromatography coupled with high-resolution time-of-flight mass spectrometry (LC-HR-TOF-MS) using an atmospheric pressure chemical ionization (APCI) source is a proposed method researchgate.net. This approach is effective for complex matrices where high selectivity is required. Another advanced technique is Atmospheric Pressure Matrix-Assisted Laser Desorption/Ionization coupled with a quadrupole time-of-flight mass spectrometer (AP-MALDI-qTOF-MS), which can be used for rapid screening. In negative ionization mode, BDP is characterized by the loss of a benzene group, resulting in a specific fragment ion ([M-C₆H₅]⁻) that aids in its identification science.gov. For the analysis of BDP metabolites, ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) offers a comprehensive approach for both targeted quantification and non-target screening .

The table below provides an overview of coupled chromatography-mass spectrometry techniques for BDP.

Table 2: Coupled Chromatography-Mass Spectrometry Methods for BDP| Technique | Ionization Mode | Characteristic Ion(s) / Transition | Reported Limit of Detection (LOD) | Application |

|---|---|---|---|---|

| GC-MS | Not Specified | Not Specified | 780 µg g⁻¹ (in polymer) scies.org | Electronic Waste Polymers scies.org |

| LC-APCI-HR-TOF-MS | APCI | Not Specified | Not Specified | Plastic Consumer Products researchgate.net |

| AP-MALDI-qTOF-MS | Negative | [M-C₆H₅]⁻ science.gov | Not Specified | Rapid Screening of Plastics science.gov |

| UHPLC-MS/MS | Not Specified | Metabolite-specific | Not Specified | Metabolite Analysis |

Spectroscopic and Electrochemical Approaches

While chromatographic techniques dominate the analysis of BDP, other analytical approaches are continually being explored for various environmental contaminants. However, the application of spectroscopic and electrochemical methods specifically for the detection and quantification of Bisphenol A diphosphate is not widely documented in scientific literature.

Applications of Fluorescence Spectroscopy for Detection

Fluorescence spectroscopy is a highly sensitive technique used for the detection of fluorescent molecules. While it has been employed to study the photoproducts of polycarbonate, a polymer in which BDP is used, its direct application for the quantitative analysis of BDP itself has not been extensively reported scispace.com. The intrinsic fluorescence properties of BDP are not well-characterized in the available literature, suggesting this method is not commonly used for its direct detection.

Development of Electrochemical Sensing Platforms

Electrochemical sensors offer advantages such as portability, rapid response, and low cost, making them attractive for on-site environmental monitoring. These platforms have been developed for a wide range of organic pollutants. However, despite the listing of BDP as a component in materials for electrochemical devices, dedicated electrochemical sensing platforms designed for the specific detection and quantification of this compound have not been prominently featured in the reviewed scientific research uclan.ac.uk.

Innovations in Colorimetric Detection Methods

Colorimetric methods provide a simple and often visual means of detection, which can be advantageous for rapid screening purposes. These assays are typically based on a specific chemical reaction that produces a measurable color change. While patents and studies may mention BDP in the context of materials that also involve colorimetric indicators for other purposes (e.g., radiation exposure), the development and application of specific colorimetric methods for the direct detection and quantification of this compound are not well-established in the current body of scientific literature google.com.

Sample Preparation and Enrichment Strategies for Complex Matrices

Effective sample preparation is a critical step to isolate this compound from interfering components in complex matrices such as water, soil, sediment, and biological tissues. The goal is to extract the analyte of interest, remove matrix interferences, and concentrate the sample to a level suitable for instrumental analysis.

Solid-phase extraction (SPE) is a widely used technique for the extraction and preconcentration of organic compounds from liquid samples. The selection of the appropriate sorbent material is key to achieving high recovery and selectivity for this compound. Given its chemical structure as an organophosphate ester, sorbents effective for other organophosphate flame retardants can be considered.

Commonly used SPE sorbents for related compounds include:

Polymeric Sorbents: Polystyrene-divinylbenzene (PS-DVB) and hydrophilic-lipophilic balanced (HLB) sorbents are often employed for the extraction of a wide range of organic pollutants, including organophosphate esters, from aqueous samples. Their high surface area and strong retention capabilities make them suitable for trapping compounds like BPA-DP.

Carbon-Based Sorbents: Graphitized carbon black (GCB) and activated carbon are effective in retaining non-polar to moderately polar compounds. They can be used as a primary sorbent or as a clean-up step to remove pigments and other interferences.

Normal-Phase Sorbents: Silica (B1680970) and Florisil® are used for the clean-up of extracts, particularly to remove polar interferences from non-polar solvents.

A typical SPE procedure for the extraction of an organophosphate flame retardant like BPA-DP from a water sample would involve conditioning the cartridge with a solvent, loading the sample, washing away interferences, and finally eluting the analyte with a small volume of an appropriate organic solvent. The choice of solvents for each step is crucial and needs to be optimized for BPA-DP.

Table 1: Illustrative SPE Parameters for Organophosphate Flame Retardants

| Parameter | Description |

| Sorbent | Hydrophilic-Lipophilic Balanced (HLB) |

| Conditioning | Methanol followed by deionized water |

| Sample Loading | Aqueous sample, pH adjusted |

| Washing | Water/Methanol mixture to remove polar interferences |

| Elution | Acetonitrile or Ethyl Acetate |

This table presents a general guideline; specific conditions must be optimized for this compound.

The QuEChERS methodology, originally developed for pesticide residue analysis in food, has been adapted for a wide range of analytes and matrices, including organophosphate flame retardants. This approach involves a two-step process: an extraction and partitioning step using a salt mixture, followed by a dispersive solid-phase extraction (d-SPE) clean-up step.

For the analysis of this compound in solid samples like soil, sediment, or food, the sample would first be homogenized and extracted with an organic solvent, typically acetonitrile. A salt mixture, commonly containing magnesium sulfate (MgSO₄) to absorb water and sodium chloride (NaCl) or sodium acetate to induce phase separation, is then added. After centrifugation, an aliquot of the organic extract is subjected to d-SPE for further clean-up.

The d-SPE step utilizes a small amount of sorbent material to remove specific matrix interferences. For example:

Primary Secondary Amine (PSA): Removes fatty acids, organic acids, and some sugars.

Graphitized Carbon Black (GCB): Removes pigments and sterols.

C18: Removes non-polar interferences like lipids.

The selection of the d-SPE sorbent combination would depend on the specific matrix being analyzed. For a complex matrix like fish tissue, a combination of PSA and C18 might be necessary to remove both polar and non-polar interferences before the analysis of BPA-DP.

Table 2: Example of QuEChERS Components for the Analysis of Organophosphate Flame Retardants in Fatty Matrices

| Step | Component | Purpose |

| Extraction | Acetonitrile | Extraction of analytes |

| Magnesium Sulfate (anhydrous) | Removal of water | |

| Sodium Chloride | Induction of phase separation | |

| Dispersive SPE | Primary Secondary Amine (PSA) | Removal of fatty acids and polar interferences |

| C18 | Removal of lipids and non-polar interferences |

Adaptation and validation of this methodology would be required for this compound.

Miniaturized sample preparation techniques have gained popularity due to their reduced solvent consumption, lower cost, and often improved enrichment factors. These techniques are promising for the analysis of this compound in various matrices.

Solid-Phase Microextraction (SPME): SPME involves the use of a fused silica fiber coated with a stationary phase. The fiber is exposed to the sample (either by direct immersion or headspace extraction), and the analyte partitions onto the fiber coating. The fiber is then transferred to the injection port of a gas chromatograph (GC) or a high-performance liquid chromatograph (HPLC) for desorption and analysis. The choice of fiber coating is critical for the selective extraction of BPA-DP.

Dispersive Liquid-Liquid Microextraction (DLLME): In DLLME, a mixture of an extraction solvent and a disperser solvent is rapidly injected into the aqueous sample. This creates a cloudy solution with a large surface area between the extraction solvent and the sample, leading to rapid extraction of the analyte. After centrifugation, the small volume of the extraction solvent is collected for analysis. This technique offers high enrichment factors and is relatively fast.

These microextraction techniques, while advantageous, require careful optimization of parameters such as extraction time, temperature, pH, and solvent selection to achieve reliable and reproducible results for the analysis of this compound.

Emerging Analytical Technologies and Future Directions

While chromatographic methods coupled with mass spectrometry remain the gold standard for the quantification of organophosphate flame retardants, there is a growing interest in the development of rapid, portable, and cost-effective analytical technologies.

Biosensors and immunochemical methods offer the potential for highly sensitive and selective detection of environmental contaminants.

Biosensors: These devices utilize a biological recognition element (e.g., an enzyme, antibody, or aptamer) coupled with a transducer to generate a measurable signal upon binding to the target analyte. For organophosphate compounds, biosensors based on the inhibition of the enzyme acetylcholinesterase (AChE) have been developed. While not specific to a single organophosphate, they can serve as a screening tool. The development of specific aptamers (single-stranded DNA or RNA molecules) that can bind to this compound with high affinity and selectivity could lead to the creation of highly specific aptasensors.

Immunochemical Methods: These methods, such as enzyme-linked immunosorbent assay (ELISA), are based on the specific binding of an antibody to its target antigen. The development of monoclonal or polyclonal antibodies specific to this compound would enable the creation of sensitive and high-throughput immunoassays for screening large numbers of samples.

Table 3: Comparison of Emerging Analytical Technologies for Organophosphate Flame Retardants

| Technology | Principle | Advantages | Challenges for BPA-DP |

| Enzyme-Based Biosensors | Inhibition of acetylcholinesterase | Rapid, portable, low-cost | Lack of specificity for BPA-DP |

| Aptamer-Based Biosensors | Specific binding of aptamers | High selectivity and affinity, ease of synthesis | Development and selection of specific aptamers for BPA-DP |

| Immunoassays (ELISA) | Antibody-antigen recognition | High sensitivity and throughput | Development of specific antibodies for BPA-DP |

The development of portable and user-friendly detection systems is a major goal for environmental monitoring. The integration of the aforementioned biosensor and immunochemical technologies into portable platforms, such as lateral flow assays or handheld electrochemical devices, would allow for rapid, on-site screening of this compound in environmental samples. This would enable faster decision-making and more effective monitoring of contamination hotspots. While such systems are not yet commercially available specifically for BPA-DP, the progress in the field of on-site detection for other environmental pollutants suggests that similar technologies could be developed for this compound in the future.

Future Directions and Identified Research Gaps for Bisphenol a Diphosphate

Development of Novel and Sustainable Synthesis Routes

The traditional synthesis of organophosphate flame retardants often involves multi-step processes that may utilize hazardous reagents and generate undesirable byproducts. semanticscholar.orgbme.hu Current research points towards a growing need for greener and more sustainable chemical manufacturing.

Future research should prioritize the development of novel synthesis pathways for BDP that align with the principles of green chemistry. A key area of investigation is the use of melt polycondensation, which has been demonstrated as a simple and green method for preparing a polymeric form of BDP (PBDP). rsc.org This approach avoids the use of harmful solvents and can lead to products with improved properties. rsc.org Another promising avenue is the exploration of catalytic transesterification processes, which can offer high yields and cleaner reaction profiles. For instance, the synthesis of the related Bisphenol AP bis(diphenyl phosphate) (BAPDP) has been successfully achieved via sodium-phenolate-catalyzed transesterification of triphenyl phosphate (B84403) and bisphenol AP. mdpi.com Research into alternative, non-toxic catalysts and solvent-free conditions for BDP synthesis is crucial.

Furthermore, a significant research gap exists in the sourcing of sustainable feedstocks. The reliance on petroleum-derived precursors, such as bisphenol A and phenol (B47542), presents environmental concerns. rsc.org Future studies should investigate the feasibility of utilizing bio-based platform chemicals, derived from renewable biomass, as starting materials for the bisphenol moiety or the phosphate groups. rsc.orgtechscience.com The development of catalytic routes to convert biomass derivatives into functional substitutes for BPA is an active area of research that could be leveraged for BDP synthesis. rsc.org

Table 1: Comparison of Synthesis Strategies for Organophosphate Flame Retardants

Tailoring Bisphenol A Diphosphate (B83284) Structures for Targeted Material Properties and Performance